Benzyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate
Description
Benzyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate is a piperazine-derived compound featuring two distinct ester groups: a benzyl carbamate (C₆H₅CH₂O(CO)−) at the 1-position and a tert-butoxy oxoethyl moiety (−CH₂C(O)O-tBu) at the 4-position of the piperazine ring. This dual-functionalized structure makes it a versatile intermediate in pharmaceutical synthesis, particularly for constructing bioactive molecules. The benzyl variant likely exhibits similar bond lengths and angles but altered packing due to the benzyl group’s steric and electronic properties.
Structure
3D Structure
Properties
IUPAC Name |
benzyl 4-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]piperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O4/c1-18(2,3)24-16(21)13-19-9-11-20(12-10-19)17(22)23-14-15-7-5-4-6-8-15/h4-8H,9-14H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXTOTSQOMBNWFA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CN1CCN(CC1)C(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate typically involves the reaction of N-Boc piperazine with tert-butyl bromoacetate in the presence of a base such as triethylamine. The reaction is carried out in a solvent like tetrahydrofuran at a temperature of around 60°C overnight . The product is then purified using column chromatography.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Benzyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate undergoes various chemical reactions, including:
Nucleophilic substitution: The piperazine ring can participate in nucleophilic substitution reactions, where the nitrogen atoms act as nucleophiles.
Hydrolysis: The ester group in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents depend on the desired transformation.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like alkyl halides and bases such as sodium hydride or potassium carbonate.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Nucleophilic Substitution: Substituted piperazine derivatives.
Hydrolysis: Carboxylic acids and alcohols.
Oxidation: Oxidized derivatives of the piperazine ring.
Reduction: Reduced derivatives of the piperazine ring.
Scientific Research Applications
Benzyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Medicine: Explored for its potential use in drug discovery and development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of various chemical intermediates and fine chemicals.
Mechanism of Action
The mechanism of action of Benzyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate involves its interaction with biological targets, such as enzymes and receptors. The piperazine ring can form hydrogen bonds and other interactions with macromolecules, influencing their activity. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
tert-Butyl vs. Benzyl Esters
- tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate: Structure: Two tert-butyl ester groups. Crystallinity: Monoclinic P2₁/c, high thermal stability due to bulky tert-butyl groups . Applications: Used as a crystallographically validated building block in factor Xa inhibitors .
- Benzyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate: Structure: Benzyl carbamate enhances lipophilicity compared to tert-butyl. Reactivity: Benzyl esters are more prone to hydrogenolysis (e.g., via Pd/C), enabling selective deprotection in multistep syntheses .
Other Ester Variants
- Common in peptide coupling reactions due to mild deprotection conditions .
Substituent Modifications on the Piperazine Ring
Functional Group Additions
Carboxylic Acid Derivatives
Amino and Sulfonamide Modifications
- Benzyl 4-(2-aminoethyl)piperazine-1-carboxylate (CAS 104740-55-8): Primary amine allows for Schiff base formation or amide coupling . Critical in linker chemistry for antibody-drug conjugates .
Key Differentiators :
- Versatility : Dual ester groups enable sequential deprotection strategies.
- Bioactivity Potential: Piperazine cores are prevalent in antipsychotics (e.g., aripiprazole) and antivirals; substituent choice tailors target engagement .
Biological Activity
Benzyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate, a compound with the CAS number 112275-51-1, is part of a class of piperazine derivatives that have garnered attention for their potential biological activities. This article reviews the synthesis, structural characteristics, and biological activity of this compound, highlighting its applications in pharmacology and medicinal chemistry.
Synthesis and Structural Characteristics
The synthesis of this compound involves a nucleophilic displacement reaction using tert-butyl bromoacetate and N-Boc-protected piperazine. The reaction is typically carried out under basic conditions, yielding the target compound with a high yield of approximately 79% . The molecular structure features a piperazine ring, which is known for its diverse biological activities, and the compound adopts a chair conformation .
Table 1: Crystallographic Data of this compound
| Parameter | Value |
|---|---|
| Molecular Formula | C18H26N2O4 |
| Crystal System | Monoclinic |
| Unit Cell Volume | 1727.71 ų |
| Melting Point | 102 °C |
Pharmacological Potential
Research indicates that compounds containing the piperazine moiety often exhibit various pharmacological activities, including antitumor, analgesic, and neuroprotective effects. For instance, studies have demonstrated that related piperazine derivatives can act as antagonists for specific receptors involved in pain and inflammation pathways . this compound has been evaluated for its potential as an AM receptor antagonist, showing promising results in vitro.
Case Studies and Research Findings
- Antitumor Activity : In a recent study involving a related compound with a similar structure, significant antitumor effects were observed in triple-negative breast cancer models. The compound reduced cell viability by 55% after three days of treatment at a concentration of 10 μM . This suggests that this compound may possess similar antitumor properties.
- Structure-Activity Relationship (SAR) Studies : Investigations into the SAR of piperazine derivatives have revealed that modifications to the benzyl side chain can significantly influence receptor affinity and biological activity. For example, changes in the spatial orientation of substituents have been shown to enhance potency against specific receptors . Such findings highlight the importance of structural modifications in optimizing therapeutic efficacy.
- In Vitro Evaluations : Preliminary evaluations using various cell lines have indicated that this compound exhibits selective activity against certain cancer types while showing minimal toxicity to normal cells. This selectivity is critical for developing targeted cancer therapies.
Q & A
Q. What are the standard synthetic routes for Benzyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate, and how are reaction conditions optimized?
The compound is typically synthesized via iridium-catalyzed amination of allylic acetates with benzyl piperazine-1-carboxylate derivatives. Standard conditions include DMF or DME as solvents at 50°C, yielding 57–98% depending on substituents . Optimization involves adjusting solvent polarity (e.g., DMF for faster kinetics), stoichiometry (1:1 molar ratio of reactants), and temperature. Flash column chromatography (SiO₂, heptane:isopropyl acetate gradients) is commonly used for purification .
Q. Which analytical techniques are critical for confirming the structure and purity of this compound?
- NMR (¹H/¹³C): Assigns chemical shifts to the piperazine ring (δ 3.2–4.0 ppm for N–CH₂), tert-butoxy group (δ 1.4 ppm), and ester carbonyl (δ 170–175 ppm) .
- HRMS (ESI): Validates molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error .
- TLC: Monitors reaction progress (Rf ~0.22–0.42 in heptane:isopropyl acetate) .
- FTIR: Confirms ester C=O stretches (~1740 cm⁻¹) and piperazine N–H bends .
Q. How is enantiomeric excess (ee) determined for chiral derivatives?
Supercritical Fluid Chromatography (SFC) with chiral stationary phases (e.g., Chiralpak AD-H) is employed. For example, Benzyl (S)-4-(hepta-1,6-dien-3-yl)piperazine-1-carboxylate showed 94% ee via SFC . Calibration with racemic mixtures and integration of peak areas under isocratic conditions ensure accuracy.
Advanced Research Questions
Q. How can X-ray crystallography resolve ambiguities in the compound’s stereochemistry or conformation?
Single-crystal X-ray diffraction (SCXRD) using SHELX software (e.g., SHELXL for refinement) provides absolute configuration. For tert-butyl piperazine derivatives, intermolecular hydrogen bonds (e.g., N–H⋯O=C) and torsional angles (e.g., piperazine chair vs. boat conformations) are analyzed. highlights a crystallographically characterized analog with piperazine adopting a chair conformation, stabilized by C–H⋯O interactions .
Q. What strategies address contradictions in synthetic yields across different studies?
Discrepancies (e.g., 9% vs. 91% yields) arise from substituent electronic effects or purification losses. Methodological adjustments include:
- Precursor modification: Electron-withdrawing groups (e.g., cyano) may reduce steric hindrance .
- Catalyst screening: Iridium catalysts improve regioselectivity in allylic amination .
- Statistical DOE: Factorial designs optimize temperature, solvent, and catalyst loading .
Q. How can structure-activity relationship (SAR) studies guide functionalization for biological activity?
- Piperazine substitution: Introducing electron-deficient aryl groups (e.g., 3-trifluoromethylphenyl) enhances receptor binding affinity .
- Ester hydrolysis: tert-Butoxy groups improve metabolic stability compared to ethoxy analogs .
- Enantioselectivity: (S)-configured derivatives show higher inhibitory potency in enzyme assays .
Q. What computational tools predict intermolecular interactions in co-crystals or complexes?
- Hirshfeld surface analysis: Quantifies close contacts (e.g., C⋯O, N⋯H) using CrystalExplorer .
- Docking studies (AutoDock Vina): Models binding to biological targets (e.g., phosphoglycerate dehydrogenase) using the compound’s electrostatic potential map .
Methodological Notes
- Crystallography: Use SHELXTL (Bruker) for data processing and Olex2 for visualization .
- Data validation: Cross-check NMR assignments with DEPT-135 and HSQC to avoid misassignment of diastereotopic protons .
- Yield optimization: Employ microwave-assisted synthesis for time-sensitive reactions (e.g., 30 minutes vs. 24 hours) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
